![molecular formula C20H16N4O4S B2599809 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 958562-55-5](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16N4O4S and its molecular weight is 408.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Activity
A study conducted by Bunyatyan et al. (2020) synthesized a series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)-acetamides to explore new anticonvulsants. The compounds exhibited weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice, discussing the structure-activity relationships that could inform further development of therapeutics in this area (Bunyatyan et al., 2020).
Anticancer and Antimicrobial Agents
Another significant application is in the field of anticancer and antimicrobial research. Antypenko et al. (2016) modified the potassium salt of tetrazolo[1,5-c]quinazolin-5-thion by alkylation with N-aryl(benzyl,heteryl)acetamides. Their studies revealed compounds with activity against specific bacterial strains and human tumor cell lines, indicating the potential of these derivatives in developing new treatments for cancer and infectious diseases (Antypenko et al., 2016).
Synthesis and Biological Activity
Research by Berest et al. (2011) proposed novel synthesis methods for N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides. Their investigation into the in vitro anticancer and antibacterial activity demonstrated significant findings, particularly the compound 4.10, which was most active against non-small cell lung and CNS cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Berest et al., 2011).
Development of Peptide Deformylase Inhibitors
Apfel et al. (2001) synthesized new inhibitors for the Escherichia coli peptide deformylase (PDF), a crucial enzyme in bacterial survival and virulence, indicating potential applications in developing new antibacterial agents. Their work provides insight into rational drug design targeting PDF and demonstrates the utility of quinazolinone derivatives in antibacterial drug development (Apfel et al., 2001).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid with N-(1,3-benzodioxol-5-ylmethyl)amine followed by acetylation of the resulting amide.", "Starting Materials": [ "2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid", "N-(1,3-benzodioxol-5-ylmethyl)amine", "Acetic anhydride", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetic acid (1.0 g, 3.5 mmol) and N-(1,3-benzodioxol-5-ylmethyl)amine (1.2 g, 6.5 mmol) in methanol (20 mL) and stir the mixture at room temperature for 24 hours.", "Step 2: Evaporate the solvent under reduced pressure and dissolve the residue in diethyl ether (50 mL).", "Step 3: Add sodium bicarbonate (1.0 g) to the solution and stir for 30 minutes.", "Step 4: Separate the organic layer and wash it with water (2 x 20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in acetic anhydride (10 mL) and add triethylamine (1.0 mL).", "Step 7: Stir the mixture at room temperature for 2 hours.", "Step 8: Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.", "Step 9: Collect the precipitate by filtration and wash it with water (2 x 10 mL).", "Step 10: Dissolve the product in hydrochloric acid (1 M) and stir for 30 minutes.", "Step 11: Add sodium chloride (1.0 g) to the solution and stir for 30 minutes.", "Step 12: Collect the precipitate by filtration and wash it with water (2 x 10 mL).", "Step 13: Dry the product under vacuum to obtain the final compound." ] } | |
Numéro CAS |
958562-55-5 |
Formule moléculaire |
C20H16N4O4S |
Poids moléculaire |
408.43 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C20H16N4O4S/c25-17(21-9-11-5-6-15-16(7-11)28-10-27-15)8-14-19(26)24-18(22-14)12-3-1-2-4-13(12)23-20(24)29/h1-7,14,22H,8-10H2,(H,21,25) |
Clé InChI |
ZNLHWQWIPZDJON-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)

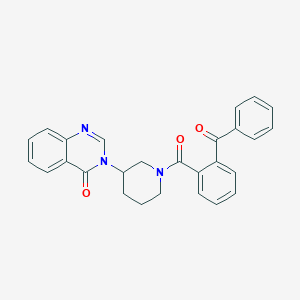

![ethyl 1-[(4-chlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperidine-3-carboxylate](/img/structure/B2599737.png)
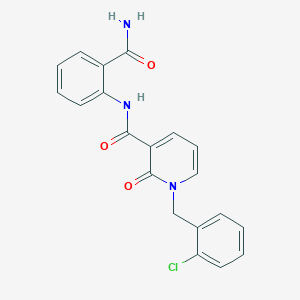
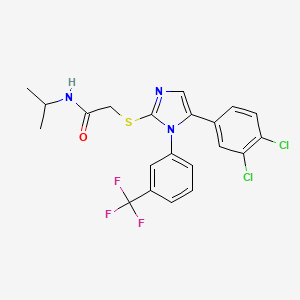
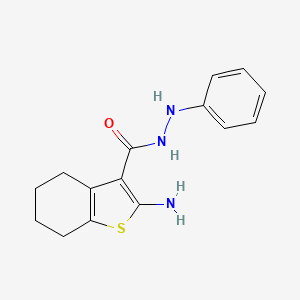
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2599742.png)
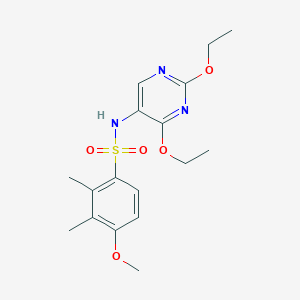
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2599744.png)
![4-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2599748.png)
